molecular formula C12H14N4O3 B2623855 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899966-99-5

1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2623855
CAS RN: 899966-99-5
M. Wt: 262.269
InChI Key: GWQWUTMTKDSZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as DMPX, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized in various ways, and its mechanism of action has been extensively studied.

Mechanism of Action

1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione acts as a competitive antagonist of the adenosine A1 and A2A receptors. Adenosine binds to these receptors, which leads to the activation of intracellular signaling pathways. By blocking the receptors, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione prevents the activation of these pathways, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects
1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. In animal studies, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to increase locomotor activity and reduce the sedative effects of adenosine. It has also been shown to reduce the pain response in animal models of neuropathic pain. In addition, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to modulate the inflammatory response and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a selective antagonist of adenosine A1 and A2A receptors, which allows for the specific modulation of these receptors. It is also stable and can be easily synthesized. However, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has some limitations. It has a relatively short half-life, which requires frequent dosing in animal studies. In addition, its effects can vary depending on the dose and route of administration.

Future Directions

There are several future directions for the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in scientific research. One potential direction is the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the study of sleep disorders. Adenosine is known to play a role in the regulation of sleep, and 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be used to modulate this process. Another potential direction is the use of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in the study of pain and inflammation. 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been shown to modulate these processes in animal models, and further research could provide insights into the underlying mechanisms. Finally, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione could be used in the development of new therapeutics for various conditions, including sleep disorders, pain, and inflammation.
Conclusion
In conclusion, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, or 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, is a purine derivative that has been widely used in scientific research for its unique biochemical and physiological effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has the potential to provide insights into various physiological processes and could be used in the development of new therapeutics.

Synthesis Methods

The synthesis of 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been reported in several ways. One of the most common methods involves the reaction of 7-methylxanthine with propylamine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. Another method involves the reaction of 7-methylxanthine with propionic anhydride in the presence of pyridine. The product is then treated with hydrochloric acid to obtain 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.

Scientific Research Applications

1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been widely used in scientific research as a selective antagonist of adenosine A1 and A2A receptors. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain, and inflammation. By blocking the adenosine receptors, 1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can modulate these processes and provide insights into the underlying mechanisms.

properties

IUPAC Name

4,7-dimethyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-4-5-15-10(17)8-9(14(3)12(15)18)13-11-16(8)6-7(2)19-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQWUTMTKDSZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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